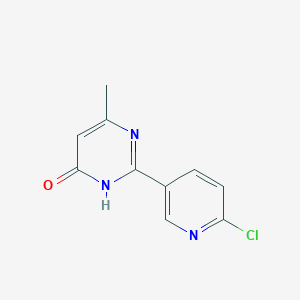![molecular formula C10H6ClN5O2 B1384557 4-クロロ-2-[3-(4H-1,2,4-トリアゾール-3-イル)-1,2,4-オキサジアゾール-5-イル]フェノール CAS No. 1461713-53-0](/img/structure/B1384557.png)
4-クロロ-2-[3-(4H-1,2,4-トリアゾール-3-イル)-1,2,4-オキサジアゾール-5-イル]フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol is a useful research compound. Its molecular formula is C10H6ClN5O2 and its molecular weight is 263.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究
1,2,4-トリアゾール部分は、その抗がん特性で知られています。 研究により、トリアゾール誘導体は、さまざまな癌細胞株に対して有望な細胞毒性を示すことが明らかになっています 。 この化合物にトリアゾール環が存在することは、特に、MTTなどのアッセイを使用して、MCF-7、HeLa、およびA549などのヒト癌細胞株に対する新しい誘導体の合成と評価を通じて、新規抗がん剤の開発における潜在的な用途を示唆しています .
抗菌活性
1,2,4-トリアゾール構造を持つ化合物は、強力な抗菌剤として同定されています。「4-クロロ-2-[3-(4H-1,2,4-トリアゾール-3-イル)-1,2,4-オキサジアゾール-5-イル]フェノール」の構造成分は、さまざまな微生物に対する有効性について調べることができます。 新しい誘導体の合成により、顕著な抗菌活性を有する化合物の発見につながる可能性があります .
医薬品化学
医薬品化学において、トリアゾール環は、生物学的受容体と水素結合および双極子相互作用を形成する能力があるため、一般的な薬物フォアです。 この化合物は、自然界や代謝系で広く観察されている窒素含有複素環構造を利用して、新しい薬物の開発のための足場として使用できます .
農薬用途
1,2,4-トリアゾール誘導体は、農薬にも使用されます。 問題の化合物は、トリアゾール誘導体の既知の生物活性に鑑み、新しい農薬、おそらく殺菌剤または除草剤の開発における潜在的な用途について研究できます .
材料科学
材料科学では、トリアゾール含有化合物のユニークな特性を利用できます。 たとえば、トリアゾール構造に基づく配位ポリマーは、優れた光触媒能力を示しており、この化合物は、分解プロセスにおける光触媒特性について調べることができます .
有機触媒
トリアゾール環は、そのユニークな構造と特性により、有機触媒として機能することが知られています。 この化合物の触媒用途に関する研究は、さまざまな化学反応に対する新しい触媒系を開発することにつながる可能性があります .
抗酸化および鎮痛特性
1,2,4-トリアゾール誘導体の抗酸化および鎮痛活性は、文書化されています。 この化合物は、酸化ストレス関連疾患の治療における潜在的な用途について、および鎮痛剤として調査することができます .
構造解析およびSAR研究
構造活性相関(SAR)研究は、医薬品化学において不可欠です。 この化合物の構造、特にヒドロキシル基とトリアゾール環の位置を分析することで、生物学的標的との相互作用とその抗菌活性への影響を理解できます .
作用機序
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it can be inferred that the compound may interact with multiple targets involved in these biological processes.
Mode of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with their targets in various ways, leading to changes in cellular processes and functions . The specific interactions and resulting changes would depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazole-containing compounds, it can be inferred that multiple biochemical pathways may be affected .
Pharmacokinetics
The compound’s predicted properties such as boiling point, density, and acidity coefficient (pka) suggest that it may have good bioavailability .
Result of Action
Given the broad range of biological activities associated with 1,2,4-triazole-containing compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the triazole ring in the compound is known to bind with enzymes such as topoisomerase IV, which is crucial for DNA replication and repair . The phenol group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity. Additionally, the oxadiazole ring may interact with metal ions, influencing the compound’s overall biochemical activity.
Cellular Effects
The effects of 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling, thereby affecting downstream signaling cascades . Furthermore, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. For instance, the compound’s triazole ring can inhibit the activity of topoisomerase IV by binding to its catalytic domain, preventing DNA replication . Additionally, the phenol group can interact with reactive oxygen species, reducing oxidative stress and protecting cells from damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Prolonged exposure can lead to gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products that may affect cellular function.
Dosage Effects in Animal Models
The effects of 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and detoxification . The compound can also affect metabolic flux by altering the levels of key metabolites, influencing cellular energy production and biosynthesis. Additionally, it may interact with cofactors such as NADH and FADH2, modulating their activity and impacting overall metabolic processes.
特性
IUPAC Name |
4-chloro-2-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5O2/c11-5-1-2-7(17)6(3-5)10-14-9(16-18-10)8-12-4-13-15-8/h1-4,17H,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVORZGETZRKFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NO2)C3=NC=NN3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)




![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)




